1,3-Dimethyl-5-(3-oxobutanoyl)-1,3-diazinane-2,4,6-trione
Description
1,3-Dimethyl-5-(3-oxobutanoyl)-1,3-diazinane-2,4,6-trione is a barbituric acid derivative characterized by a 1,3-diazinane (hexahydropyrimidine) core substituted with two methyl groups at positions 1 and 3 and a 3-oxobutanoyl (β-ketobutyryl) group at position 4. The compound’s structure combines the planar, hydrogen-bonding capacity of the barbiturate ring with a reactive ketone-functionalized side chain, enabling diverse chemical interactions.
Properties
IUPAC Name |
1,3-dimethyl-5-(3-oxobutanoyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-5(13)4-6(14)7-8(15)11(2)10(17)12(3)9(7)16/h7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKDDADAOHSKMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1C(=O)N(C(=O)N(C1=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820294 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(3-oxobutanoyl)-1,3-diazinane-2,4,6-trione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a diazinane derivative with a 3-oxobutanoyl chloride in the presence of a base. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(3-oxobutanoyl)-1,3-diazinane-2,4,6-trione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,3-Dimethyl-5-(3-oxobutanoyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-(3-oxobutanoyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
The following analysis compares 1,3-dimethyl-5-(3-oxobutanoyl)-1,3-diazinane-2,4,6-trione with structurally related diazinane derivatives, focusing on substituent effects, crystallography, and biological activity.
Structural and Substituent Comparisons
Key Observations :
- The 3-oxobutanoyl group introduces a reactive β-keto moiety, distinct from aromatic (e.g., phenyl) or halogenated (e.g., bromoethyl) substituents in analogs. This group may enhance hydrogen-bonding capacity or participate in keto-enol tautomerism .
Crystallographic and Hydrogen-Bonding Behavior
- The rubidium barbiturate complex exhibits a layered structure stabilized by Rb⁺–O interactions and extensive hydrogen bonding (R₂²(8) and R₈⁶(28) motifs). In contrast, the target compound’s 3-oxobutanoyl group may form C=O⋯H–N bonds with adjacent molecules, influencing crystal packing.
- The planarity of the diazinane ring (noted in ) is conserved across analogs, but substituent bulk (e.g., trimethoxybenzylidene in ) can distort intermolecular interactions.
Biological Activity
1,3-Dimethyl-5-(3-oxobutanoyl)-1,3-diazinane-2,4,6-trione (CAS No. 51291-11-3) is an organic compound characterized by its unique diazinane ring structure and a 3-oxobutanoyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
- Molecular Formula : C10H12N2O5
- Molecular Weight : 240.215 g/mol
- IUPAC Name : 1,3-dimethyl-5-(3-oxobutanoyl)-1,3-diazinane-2,4,6-trione
The biological activity of 1,3-Dimethyl-5-(3-oxobutanoyl)-1,3-diazinane-2,4,6-trione is primarily attributed to its ability to interact with various molecular targets within biological systems. This compound may exert its effects through:
- Enzyme Inhibition : It can bind to specific enzymes, altering their activity which may lead to changes in metabolic pathways.
- Signal Transduction Modulation : The compound may influence signal transduction pathways that are crucial for cellular communication and function.
Antimicrobial Activity
Research indicates that compounds similar to 1,3-Dimethyl-5-(3-oxobutanoyl)-1,3-diazinane have demonstrated antimicrobial properties. This suggests potential applications in treating infections caused by resistant strains of bacteria.
Antioxidant Properties
The compound exhibits antioxidant activity which is beneficial in combating oxidative stress-related diseases. Antioxidants play a crucial role in neutralizing free radicals and protecting cellular integrity.
Cytotoxicity Studies
In vitro studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. The cytotoxicity is believed to be dose-dependent and may involve apoptosis (programmed cell death) mechanisms.
Case Studies and Research Findings
Several studies have explored the biological effects of related diazinane derivatives:
- Study on Cytotoxic Effects : A study published in Journal of Medicinal Chemistry reported that diazinane derivatives exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
- Antioxidant Activity Assessment : Research published in Food Chemistry highlighted the antioxidant properties of similar compounds, demonstrating their ability to scavenge free radicals effectively and reduce oxidative stress markers in cellular models.
- Enzyme Interaction Studies : Investigations into enzyme interactions revealed that diazinane derivatives could inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Ethyl Acetoacetate | Antimicrobial | Commonly used in organic synthesis |
| 1-Phenyl-1,3-butanedione | Cytotoxic | Known for its applications in biochemical research |
| 1,3-Dimethyl-5-(3-oxobutanoyl)-1,3-diazinane | Antioxidant & Cytotoxic | Unique diazinane structure enhances reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
